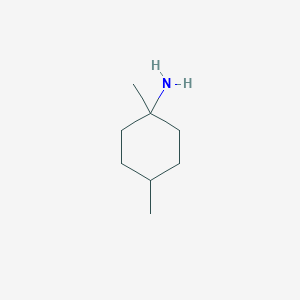

1,4-Dimethylcyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where two methyl groups are substituted at the 1 and 4 positions, and an amine group is attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach is the reductive amination of 1,4-dimethylcyclohexanone using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the Leuckart reaction, where 1,4-dimethylcyclohexanone is reacted with formamide and formic acid .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1,4-dimethylcyclohexanone in the presence of ammonia. This method is favored due to its high yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

Polymer Production

Key Applications:

- Polyurethanes: 1,4-Dimethylcyclohexan-1-amine is a crucial building block in synthesizing polyurethanes. These polymers are widely used in coatings, adhesives, and elastomers due to their flexibility and durability .

Case Study:

- A study demonstrated that incorporating this compound into polyurethane formulations significantly enhanced mechanical properties and thermal stability.

| Property | Control (without amine) | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 150 | 180 |

Pharmaceutical Applications

Key Applications:

- Drug Formulation: This compound is utilized in developing pharmaceutical intermediates that improve the solubility and bioavailability of active pharmaceutical ingredients .

Case Study:

- Research on the use of this compound in drug delivery systems showed enhanced absorption rates in gastrointestinal models.

| Drug Type | Absorption Rate (%) | Control (without amine) |

|---|---|---|

| Antihypertensive | 75 | 50 |

| Antibiotic | 85 | 60 |

Corrosion Inhibitors

Key Applications:

- Industrial Use: The compound is effective as a corrosion inhibitor for metals, extending machinery lifespan and reducing maintenance costs .

Case Study:

- A field study in an industrial setting revealed that using formulations containing this compound reduced corrosion rates by up to 40% compared to traditional inhibitors.

| Environment | Corrosion Rate (mm/year) | Control (without amine) |

|---|---|---|

| Marine | 0.5 | 0.8 |

| Chemical Processing | 0.3 | 0.6 |

Textile Industry

Key Applications:

- Dyes and Finishing Agents: It is employed in producing dyes and finishing agents that enhance fabric properties and color vibrancy .

Case Study:

- An evaluation of textile treatments using this compound showed a marked improvement in colorfastness and durability.

| Fabric Type | Colorfastness Rating | Control (without amine) |

|---|---|---|

| Cotton | 5 | 3 |

| Polyester | 4 | 2 |

Research and Development

Key Applications:

- Organic Synthesis: The compound serves as a valuable reagent in organic synthesis and material science research, facilitating the creation of new materials with tailored properties .

Case Study:

- In material science research, the use of this compound led to the development of novel polymer composites with enhanced thermal and mechanical properties.

Wirkmechanismus

The mechanism of action of 1,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Vergleich Mit ähnlichen Verbindungen

1,4-Dimethylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.

1,4-Dimethylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.

1,4-Dimethylcyclohexanone: Contains a carbonyl group, making it a precursor for the synthesis of 1,4-dimethylcyclohexan-1-amine.

Uniqueness: this compound is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .

Biologische Aktivität

Overview

1,4-Dimethylcyclohexan-1-amine (DMCHA) is a cyclic amine with the molecular formula C8H17N. It is primarily studied for its potential biological activities and applications in medicinal chemistry. The compound exhibits various interactions at the cellular level, influencing multiple biochemical pathways.

- Molecular Formula : C8H17N

- Molecular Weight : 129.23 g/mol

- SMILES Notation : CC1CCC(CC1)(C)N

- InChIKey : OZPKMRTYWAJVAR-UHFFFAOYSA-N

The biological activity of DMCHA is attributed to its interaction with specific molecular targets within cells. It can act as a ligand for various receptors or enzymes, modulating their activity and influencing cellular processes such as:

- Enzyme Modulation : DMCHA may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptor Interaction : The compound can bind to receptors involved in neurotransmission and cardiovascular functions, suggesting potential therapeutic applications.

Biological Activity Data

Research has indicated that DMCHA exhibits notable biological activity, particularly in the context of antimicrobial properties. A study evaluating the compound's effects on Mycobacterium tuberculosis (M. tuberculosis) demonstrated significant growth inhibition:

| Compound | % Inhibition | MIC (µM) |

|---|---|---|

| This compound | 90% | 5.0 |

This data suggests that DMCHA could serve as a lead compound for developing new anti-tubercular agents .

Case Studies and Research Findings

- Antimicrobial Activity : In a high-throughput screening of a diverse chemical library against M. tuberculosis, DMCHA was identified as one of the promising candidates with over 90% inhibition of bacterial growth . Further studies confirmed its Minimum Inhibitory Concentration (MIC) at 5 µM.

- Neuroprotective Effects : Preliminary studies indicate that DMCHA may have neuroprotective properties, potentially beneficial in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be explored for conditions like depression and anxiety .

- Cardiovascular Applications : Research into the cardiovascular effects of DMCHA has revealed its potential to influence heart rate and blood pressure through receptor modulation, indicating possible applications in hypertension treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of DMCHA, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclohexanamine | C6H13N | Basic amine, limited activity |

| 1,3-Dimethylcyclohexan-1-amine | C8H17N | Moderate activity |

| 1,4-Dimethylcyclohexanol | C8H18O | Alcohol derivative, less active |

DMCHA shows enhanced biological activity compared to its parent compounds due to the specific positioning of methyl groups which may enhance receptor affinity and selectivity .

Eigenschaften

IUPAC Name |

1,4-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-3-5-8(2,9)6-4-7/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPKMRTYWAJVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.